Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate

説明

Structural Characteristics and Nomenclature

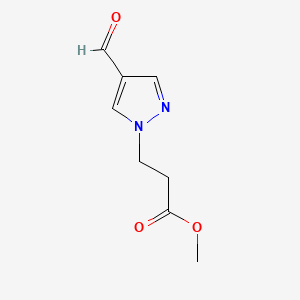

This compound presents a complex molecular architecture that exemplifies the sophisticated structural arrangements possible within pyrazole derivative chemistry. The compound possesses the molecular formula C8H10N2O3 with a molecular weight of 182.18 g/mol, establishing it as a mid-sized organic molecule within the pyrazole family. The structural configuration can be represented through the Simplified Molecular Input Line Entry System notation as O=C(OC)CCN1N=CC(C=O)=C1, which clearly delineates the connectivity pattern between the pyrazole ring system and the attached functional groups.

The compound's nomenclature reflects the International Union of Pure and Applied Chemistry systematic naming conventions for heterocyclic compounds. The base structure centers around a 1H-pyrazol-1-yl moiety, which indicates a five-membered aromatic ring containing two adjacent nitrogen atoms in the 1,2-positions. This pyrazole core bears a formyl substituent at the 4-position, designated as 4-formyl-1H-pyrazol-1-yl in the compound name. The pyrazole ring connects through the nitrogen atom at position 1 to a three-carbon propanoate chain, specifically at the 3-position of the propanoic acid derivative that has been esterified with methanol to form the methyl ester.

The structural features of this compound demonstrate the characteristic properties of pyrazole derivatives that have made this class of compounds particularly significant in chemical research. The pyrazole ring exhibits aromatic character due to the presence of six π-electrons distributed across the five-membered ring system, following Hückel's rule for aromaticity. The two nitrogen atoms within the ring occupy adjacent positions, creating a 1,2-diazole configuration that distinguishes pyrazoles from other diazole isomers such as imidazoles (1,3-diazoles).

The formyl group positioned at the 4-carbon of the pyrazole ring represents a significant functional feature that influences the compound's chemical reactivity and potential applications. This aldehyde functionality provides an electrophilic center that can participate in various chemical transformations, including condensation reactions, oxidation processes, and nucleophilic addition reactions. The placement of the formyl group at the 4-position is particularly noteworthy, as this location on the pyrazole ring has been demonstrated to be highly reactive toward electrophilic substitution reactions.

The propanoate ester chain attached to the nitrogen atom at position 1 of the pyrazole ring creates an additional functional domain within the molecule. This ester functionality contributes both hydrophobic character through the propyl chain and potential for hydrolytic reactions through the ester bond. The methyl ester group specifically provides moderate hydrophobicity while maintaining sufficient polarity to influence the compound's solubility characteristics and intermolecular interactions.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C8H10N2O3 | |

| Molecular Weight | 182.18 g/mol | |

| InChI Key | VXSYKQAXEHHTDO-UHFFFAOYSA-N | |

| Canonical SMILES | COC(=O)CCn1cc(cn1)C=O | |

| MDL Number | MFCD14702895 |

Historical Context in Pyrazole Derivative Research

The development and study of this compound occurs within the broader historical framework of pyrazole derivative research, which has evolved significantly since the initial discovery and characterization of the pyrazole ring system in the late nineteenth century. The foundational work in pyrazole chemistry began with German chemist Ludwig Knorr, who introduced the term "pyrazole" to describe this class of compounds in 1883. Knorr's pioneering research established the fundamental principles of pyrazole nomenclature and laid the groundwork for subsequent synthetic methodologies that would eventually enable the preparation of complex derivatives such as this compound.

Following Knorr's initial contributions, the field received additional momentum through the work of Hans von Pechmann in 1898, who developed classical synthetic methods for pyrazole preparation using acetylene and diazomethane as starting materials. This early synthetic methodology established important precedents for the types of reactions and conditions suitable for pyrazole ring formation, principles that continue to influence modern synthetic approaches to pyrazole derivatives. The Pechmann synthesis represented one of the first systematic approaches to constructing the pyrazole ring system and demonstrated the feasibility of preparing substituted pyrazole derivatives through controlled chemical transformations.

The historical development of pyrazole chemistry gained substantial momentum throughout the twentieth century as researchers recognized the significant biological and pharmacological properties exhibited by various pyrazole derivatives. The discovery of naturally occurring pyrazole compounds, beginning with the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959, demonstrated that these heterocyclic structures possessed important biological functions in natural systems. This finding sparked increased interest in the synthesis and evaluation of pyrazole derivatives for potential pharmaceutical applications.

Research into formyl-substituted pyrazoles, which encompasses the structural class that includes this compound, has particularly benefited from advances in synthetic methodology developed over the past several decades. The Vilsmeier-Haack reaction has emerged as a particularly important synthetic tool for introducing formyl groups onto pyrazole ring systems. This reaction, utilizing dimethylformamide and phosphorus oxychloride, has enabled researchers to prepare a wide variety of formyl-substituted pyrazoles under controlled conditions, including compounds structurally related to this compound.

The development of synthetic methods for preparing pyrazole-4-carbaldehydes has been particularly significant in enabling access to compounds like this compound. Research has demonstrated that 3-substituted pyrazole-4-carbaldehydes can be efficiently prepared through formylation of semicarbazones derived from various ketones using phosphorus oxychloride and dimethylformamide complexes. These methodological advances have provided researchers with reliable synthetic routes to access formyl-substituted pyrazoles bearing diverse substitution patterns.

The historical context of pyrazole derivative research reveals a progressive expansion from simple ring system characterization to sophisticated structure-activity relationship studies and synthetic methodology development. Modern research in pyrazole chemistry has benefited from advanced analytical techniques that enable detailed structural characterization and mechanistic understanding of synthetic transformations. The development of comprehensive synthetic strategies for preparing complex pyrazole derivatives has been facilitated by improvements in reaction conditions, catalyst development, and purification methods.

Contemporary research efforts in pyrazole chemistry have increasingly focused on developing efficient synthetic methodologies for preparing highly substituted pyrazole derivatives with specific functional group arrangements. The preparation of compounds such as this compound represents the culmination of these methodological advances, combining classical pyrazole chemistry principles with modern synthetic techniques to access structurally complex heterocyclic compounds.

特性

IUPAC Name |

methyl 3-(4-formylpyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-13-8(12)2-3-10-5-7(6-11)4-9-10/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSYKQAXEHHTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675466 | |

| Record name | Methyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-99-0 | |

| Record name | Methyl 4-formyl-1H-pyrazole-1-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions:

Cyclocondensation Method: One common method for synthesizing pyrazole derivatives involves the cyclocondensation of hydrazine with a β-diketone or β-ketoester.

Multicomponent Reactions: Another approach involves multicomponent reactions where three or more reactants combine in a single reaction vessel to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the overall efficiency of the process.

化学反応の分析

Types of Reactions:

Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Electrophiles: Halogens, nitrating agents.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated pyrazole derivatives.

科学的研究の応用

Chemistry:

Building Block: Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate is used as a building block in the synthesis of more complex heterocyclic compounds.

Catalysis: It can serve as a ligand in coordination chemistry, forming complexes with transition metals.

Biology and Medicine:

Enzyme Inhibition: This compound can be used in the design of enzyme inhibitors targeting specific biological pathways.

Industry:

作用機序

The mechanism of action of Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The formyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its molecular targets .

類似化合物との比較

Comparison with Similar Compounds

Methyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate belongs to a family of pyrazole-propanoate esters. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Research Findings

Reactivity and Synthetic Utility: The 4-formyl group in this compound enables condensation reactions with amines or hydrazines to form Schiff bases or heterocycles, as demonstrated in the synthesis of (E,Z)-3-(1-[2-(methoxycarbonyl)ethyl]-1H-pyrazol-4-ylmethylidene)-2-oxindole, a potent NQO2 inhibitor (84% yield) . In contrast, methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate (compound 12 in ) exhibits reduced reactivity in formylation due to steric hindrance from the 3,5-dimethyl groups, requiring alkaline hydrolysis for synthesis .

Substituent Effects on Biological Activity: Halogenated analogs like the 4-bromo and 4-iodo derivatives are less explored biologically but are critical intermediates for Suzuki-Miyaura coupling reactions, enabling diversification of the pyrazole scaffold .

生物活性

Methyl 3-(4-formyl-1H-pyrazol-1-YL)propanoate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a formyl group and a methyl ester group. Its structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic organic chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The formyl group can engage in hydrogen bonding and other interactions that enhance binding affinity to enzymes or receptors involved in various metabolic pathways. This compound may act as an enzyme inhibitor, modulating pathways related to inflammation, cancer progression, and microbial resistance.

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, studies indicate that compounds derived from similar pyrazole structures can achieve up to 85% inhibition of TNF-α at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have reported that certain pyrazole derivatives exhibit effective inhibition against pathogens such as E. coli and S. aureus. The presence of functional groups in the pyrazole ring is critical for enhancing this activity .

3. Anticancer Potential

Pyrazole derivatives are being explored for their anticancer potential due to their ability to interfere with cancer cell proliferation and survival pathways. This compound may serve as a lead compound for developing new anticancer agents by targeting specific oncogenic pathways .

Study on Anti-inflammatory Activity

A study conducted by Selvam et al. synthesized several pyrazole derivatives, including this compound, which exhibited promising anti-inflammatory activity against carrageenan-induced edema in mice . The results indicated that these compounds could significantly reduce inflammation markers.

Antimicrobial Activity Assessment

Burguete et al. reported the synthesis of novel pyrazole compounds and tested them against various bacterial strains. One derivative showed notable activity against Pseudomonas aeruginosa, suggesting the potential of this compound as an antimicrobial agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate | Phenyl group on the pyrazole ring | Moderate anti-inflammatory activity |

| Methyl 3-(1H-pyrazol-1-yl)propanoate | Lacks formyl group | Lower reactivity in biological assays |

| This compound | Formyl and methyl ester groups | High anti-inflammatory and antimicrobial potential |

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(4-formyl-1H-pyrazol-1-yl)propanoate, and how are reaction conditions optimized?

Methodological Answer: A robust synthetic approach involves a multi-step strategy:

Core Pyrazole Formation: Begin with condensation of hydrazine derivatives and β-keto esters (e.g., ethyl acetoacetate) under acidic reflux (acetic acid, 80–100°C) to form the pyrazole ring .

Formyl Group Introduction: Use Vilsmeier-Haack formylation (POCl₃/DMF) at the 4-position of the pyrazole ring, as demonstrated for analogous chloro-substituted pyrazoles .

Esterification/Functionalization: React the intermediate with methyl propiolate or perform a nucleophilic substitution on pre-functionalized propanoate derivatives.

Key Optimization Parameters:

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Ethanol/water or 2-ethoxyethanol | |

| Temperature | 80–100°C (reflux) | |

| Purification | Recrystallization (ethanol) or column chromatography (silica gel, CH₂Cl₂:MeOH 20:1) |

Validation: Confirm purity via TLC (toluene:ethyl acetate:water 8.7:1.2:1.1) and NMR (δ 8.1–8.3 ppm for formyl protons) .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- Crystallography:

Q. How can contradictions in crystallographic data during structural refinement of this compound be resolved?

Methodological Answer: Contradictions often arise from:

- Disordered Functional Groups: The formyl group may exhibit rotational disorder. Use SHELXL’s PART and SUMP instructions to model partial occupancy .

- Twinned Crystals: Apply TWIN/BASF commands in SHELXL for detwinning .

- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/R2 consistency checks .

Case Study: For a related pyrazole derivative, refining anisotropic displacement parameters for the formyl group reduced R-factor discrepancies from 7% to 3.5% .

Q. What strategies enhance the reactivity of the formyl group in this compound for further derivatization?

Methodological Answer:

- Protection/Deprotection: Convert the formyl group to an acetal (e.g., ethylene glycol/H⁺) to prevent side reactions during ester hydrolysis .

- Nucleophilic Additions: Use Grignard reagents or hydrazines for condensation (e.g., hydrazone formation for Schiff base ligands) .

- Catalysis: Employ Lewis acids (e.g., ZnCl₂) to accelerate Knoevenagel condensations with active methylene compounds .

Optimization Tip: Monitor reaction progress via in situ FT-IR to track formyl C=O peak disappearance (~1700 cm⁻¹) .

Q. How can the bioactivity of this compound be assessed in pharmacological contexts?

Methodological Answer:

- Target Selection: Prioritize kinases or inflammatory mediators (COX-2) based on structural analogs showing activity .

- In Vitro Assays:

- SAR Studies: Modify the propanoate chain length or substitute the formyl group with nitro/amino groups to correlate structure with efficacy .

Data Interpretation Example:

A methyl propanoate analog showed EC₅₀ = 12 μM in uterine relaxation assays, attributed to calcium channel modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。